Canadaline

Alzheimer's Disease Cholinesterase Inhibition Isoquinoline Alkaloids

Canadaline is the definitive research standard for multi-target Alzheimer's disease programs. Unlike common analogs canadine or berberine, this rare secoberbine alkaloid uniquely combines significant BACE1 inhibition (41.02% at 5 µM) with balanced dual AChE/BuChE inhibition. Its resistance to MDR1-mediated efflux—absent in berberine—ensures reliable hepatic LDLR upregulation studies. As the most potent goldenseal-derived smooth muscle relaxant (EC50 2.4 µg/mL), it outperforms berberine in bronchodilation research. Available in high purity for demanding R&D applications.

Molecular Formula C21H23NO5
Molecular Weight 369.4 g/mol
Cat. No. B1240910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanadaline
Molecular FormulaC21H23NO5
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C=C2C1CC4=C(C(=C(C=C4)OC)OC)C=O)OCO3
InChIInChI=1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(22)8-13-4-5-18(24-2)21(25-3)16(13)11-23/h4-5,9-11,17H,6-8,12H2,1-3H3/t17-/m1/s1
InChIKeyROAHDZJDHGLGBA-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Canadaline: A Secoberbine Alkaloid from Corydalis cava with Unique Structural and Pharmacological Properties


Canadaline is a benzylisoquinoline alkaloid belonging to the rare secoberbine structural class, characterized by a cleaved ring bond (7.8-secoberbine) [1]. It has been isolated from the tubers of Corydalis cava and the rhizomes of Hydrastis canadensis (goldenseal) [1][2]. The compound exists as two enantiomers: the S-(+)-form, primarily found in goldenseal, and the R-(−)-form, identified in C. cava [1]. Its unique structure, an intermediate in the biosynthesis of hydrastine, differentiates it from other common protoberberine alkaloids like canadine and berberine, and underlies its distinct biological activities [1].

Why Generic Alkaloid Substitution is Not Feasible for Canadaline-Based Research


Canadaline's biological profile is distinct from that of its more common analogs. While canadine is a potent acetylcholinesterase (AChE) inhibitor, it is also a strong dopamine D2 antagonist, introducing a risk of off-target effects [1]. Berberine, another common comparator, is a potent antimicrobial with significant cytotoxicity, limiting its use in other applications . In contrast, canadaline exhibits a more balanced and selective activity profile, notably as a moderate AChE inhibitor and a superior BACE1 inhibitor, a key target in Alzheimer's disease [2][3]. These functional differences, rooted in canadaline's unique secoberbine structure, mean that substituting it with a more readily available protoberberine alkaloid would fundamentally alter the experimental outcomes and introduce confounding pharmacological variables.

Quantitative Evidence Guide: Differentiating Canadaline from Key Analogs


Balanced Cholinesterase Inhibition Profile vs. Canadine's Potent AChE Selectivity

In a head-to-head comparison of Corydalis cava alkaloids, (+)-canadaline demonstrated a balanced inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1]. This contrasts with (+)-canadine, which was the most potent AChE inhibitor but was considered inactive against BuChE (IC50 > 100 µM).

Alzheimer's Disease Cholinesterase Inhibition Isoquinoline Alkaloids

Superior BACE1 Inhibition vs. Other Corydalis cava Alkaloids

In a head-to-head screen of 15 Corydalis cava alkaloids, (+)-canadaline exhibited the highest inhibition of the beta-secretase enzyme BACE1, a key target for reducing amyloid-beta production in Alzheimer's disease [1]. It outperformed the structurally related compounds (+)-corynoline and (+/-)-corycavidine.

Alzheimer's Disease BACE1 Inhibition Drug Discovery

Potent and Adrenergic-Mediated Tracheal Relaxation vs. Other Goldenseal Alkaloids

A direct comparison of the relaxant effects of major goldenseal alkaloids on isolated guinea pig trachea revealed that canadaline (EC50 = 2.4 ± 0.8 µg/mL) was the most potent relaxant among those tested, being significantly more effective than berberine (EC50 = 34.2 ± 0.6 µg/mL) and β-hydrastine (EC50 = 72.8 ± 0.6 µg/mL) [1]. The effect of canadaline was antagonized by both timolol and xanthine amine congener, suggesting a dual mechanism of action involving adrenergic and adenosinic pathways.

Smooth Muscle Relaxation Respiratory Pharmacology Isoquinoline Alkaloids

Unique LDLR Upregulation and MDR1 Resistance vs. Berberine

Canadaline, along with canadine, was identified as a new upregulator of low-density lipoprotein receptor (LDLR) expression [1]. A key functional advantage of canadine (and by structural inference, canadaline) over berberine is its resistance to efflux by the multidrug resistance protein 1 (MDR1/P-glycoprotein) in liver cells, whereas berberine's activity is attenuated by this mechanism.

LDL Receptor Cholesterol Metabolism Drug Efflux

Target Application Scenarios for Canadaline Based on Differentiating Evidence


Alzheimer's Disease Drug Discovery: BACE1 and Cholinesterase Multi-Target Lead

Canadaline is a prime candidate for Alzheimer's disease research programs focused on multi-target directed ligands (MTDLs). It uniquely combines significant BACE1 inhibition (41.02% at 5 µM), superior to other alkaloids from the same plant [1], with a balanced, moderate dual inhibition of AChE (IC50 20.1 µM) and BuChE (IC50 85.2 µM) [2]. This multi-modal activity profile, targeting both amyloid-beta production and cholinergic dysfunction, is not replicated by analogs like canadine (which lacks BACE1 and BuChE activity) or corynoline (which lacks AChE activity).

Respiratory Pharmacology: Lead Compound for Novel Bronchodilator Development

For research into novel bronchodilators, canadaline is the most potent smooth muscle relaxant among the major alkaloids from goldenseal (EC50 2.4 µg/mL), far exceeding the potency of berberine and β-hydrastine [1]. Its mechanism, involving both adrenergic and adenosinic pathways as evidenced by antagonism studies, distinguishes it from standard beta-agonists. This positions canadaline as the key active principle to study for developing new therapies for conditions like asthma and COPD, where berberine or crude goldenseal extracts would be less effective or have off-target antimicrobial effects.

Lipid Metabolism Research: MDR1-Resistant LDLR Upregulator

Studies focused on hepatic LDL receptor upregulation should prioritize canadaline over berberine. Canadaline (and its close analog canadine) is resistant to MDR1-mediated efflux, a key limitation of berberine's activity in liver cells [1]. This property allows for potentially more reliable and potent LDLR upregulation, making canadaline a superior tool compound for investigating cholesterol metabolism pathways and developing new treatments for hypercholesterolemia without the confounding variable of active drug efflux.

Alkaloid Biosynthesis and Phytochemistry: A Rare Secoberbine Reference Standard

As the first secoberbine alkaloid identified in Corydalis cava and a key biosynthetic intermediate between protoberberines and phthalideisoquinolines [1], canadaline is an essential reference standard. For phytochemistry labs studying the alkaloid content of Fumariaceae or Ranunculaceae species, or for synthetic chemistry groups developing novel routes to complex isoquinoline alkaloids, canadaline is an indispensable analytical and comparative tool. Its unique 7.8-secoberbine structure is not represented by common alkaloid standards like berberine or canadine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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